methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO2. It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride typically involves the construction of the azabicyclo scaffold. One common method is the enantioselective construction of the azabicyclo[3.2.1]octane scaffold, which can be achieved through various synthetic routes . These methods often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. The reaction conditions may include the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure optimal reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Wissenschaftliche Forschungsanwendungen
Methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and other bioactive compounds.
Biological Studies: Researchers use this compound to study the structure-activity relationships of azabicyclo compounds and their interactions with biological targets.
Wirkmechanismus
The mechanism of action of methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride
- Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride
- 2-Azabicyclo[3.2.1]octane derivatives
Uniqueness
Methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride involves the reaction of 6-azabicyclo[3.2.1]octan-8-one with methyl chloroformate in the presence of a base to form methyl 6-azabicyclo[3.2.1]octane-1-carboxylate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "6-azabicyclo[3.2.1]octan-8-one", "Methyl chloroformate", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 6-azabicyclo[3.2.1]octan-8-one is reacted with methyl chloroformate in the presence of a base (e.g. triethylamine) to form methyl 6-azabicyclo[3.2.1]octane-1-carboxylate.", "Step 2: The resulting product from step 1 is treated with hydrochloric acid to obtain the hydrochloride salt of methyl 6-azabicyclo[3.2.1]octane-1-carboxylate." ] } | |
CAS-Nummer |
2703774-31-4 |
Molekularformel |
C9H16ClNO2 |
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
methyl 6-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-4-2-3-7(5-9)10-6-9;/h7,10H,2-6H2,1H3;1H |
InChI-Schlüssel |
BRPUBNOKWRLYLX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCCC(C1)NC2.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.